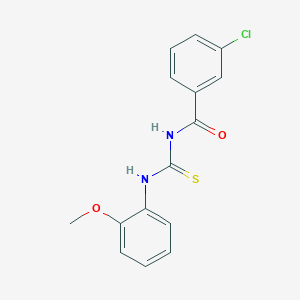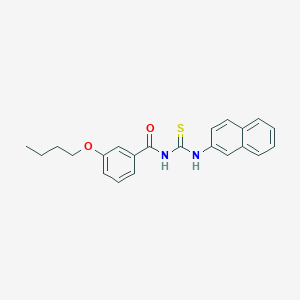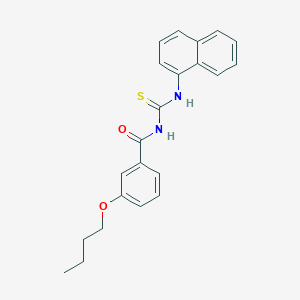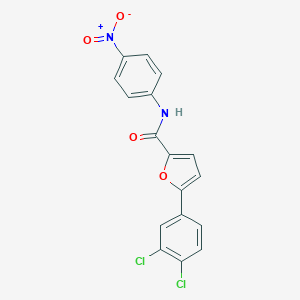
N-(3-chlorobenzoyl)-N'-(2-methoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorobenzoyl)-N'-(2-methoxyphenyl)thiourea is an organic compound with the molecular formula C15H13ClN2O2S This compound is known for its unique chemical structure, which includes a chloro-substituted benzamide group and a methoxyphenyl carbamothioyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorobenzoyl)-N'-(2-methoxyphenyl)thiourea typically involves the reaction of 3-chlorobenzoyl chloride with 2-methoxyaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with the amine to form the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorobenzoyl)-N'-(2-methoxyphenyl)thiourea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents under controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in dry solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions often require a base such as sodium hydroxide or potassium carbonate and are carried out in polar solvents like ethanol or water.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Corresponding substituted benzamides
Scientific Research Applications
N-(3-chlorobenzoyl)-N'-(2-methoxyphenyl)thiourea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chlorobenzoyl)-N'-(2-methoxyphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the context of its anti-cancer activity, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(3-chlorobenzoyl)-N'-(2-methoxyphenyl)thiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in its applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H13ClN2O2S |
|---|---|
Molecular Weight |
320.8 g/mol |
IUPAC Name |
3-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C15H13ClN2O2S/c1-20-13-8-3-2-7-12(13)17-15(21)18-14(19)10-5-4-6-11(16)9-10/h2-9H,1H3,(H2,17,18,19,21) |
InChI Key |
YDFKTVNZZVQOSW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=S)NC(=O)C2=CC(=CC=C2)Cl |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-({2-[(2-chlorobenzyl)oxy]benzylidene}amino)phenyl]acetamide](/img/structure/B313753.png)
![Methyl 4-({[(5-chloro-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B313754.png)


![N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-4-propoxybenzamide](/img/structure/B313759.png)
![N-[(4-acetylphenyl)carbamothioyl]-3-bromobenzamide](/img/structure/B313761.png)
![N-[(3-acetylphenyl)carbamothioyl]-3-bromobenzamide](/img/structure/B313762.png)

![3-butoxy-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide](/img/structure/B313765.png)
![4-methoxy-3-nitro-N-[(4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B313769.png)
![N-[4-(benzyloxy)-3-ethoxybenzylidene]-N-(4-ethoxyphenyl)amine](/img/structure/B313771.png)
![N-[(2,3-dichlorophenyl)carbamothioyl]-3-propoxybenzamide](/img/structure/B313773.png)
![5-bromo-N-[(2-fluorophenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B313774.png)
![N-(3-propoxybenzoyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B313775.png)
